What is 6-cyanopyridine-2-boronic acid pinacol ester structure
What is 6-cyanopyridine-2-boronic acid pinacol ester structure
An In-depth Technical Guide to 6-Cyanopyridine-2-boronic Acid Pinacol Ester for Advanced Research
Introduction: A Versatile Heterocyclic Building Block
6-Cyanopyridine-2-boronic acid pinacol ester is a highly valuable heterocyclic organic compound extensively utilized by researchers and professionals in drug development and materials science. Its structure, which combines a pyridine ring, a cyano group, and a boronic acid pinacol ester, makes it an exceptional building block for creating complex molecular architectures. The primary utility of this reagent lies in its function as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2][3] The pyridine core is a prevalent motif in many biologically active compounds, and the strategic placement of the cyano and boronate groups allows for precise and predictable modifications, accelerating the discovery of novel pharmaceutical agents and functional materials.[1]
Molecular Structure and Physicochemical Properties
The unique reactivity and utility of 6-cyanopyridine-2-boronic acid pinacol ester are direct consequences of its molecular structure. The pinacol ester group provides stability, making the compound generally easier to handle and purify compared to its corresponding boronic acid, which can be prone to dehydration and other side reactions.[4][5]
Caption: Chemical structure of 6-cyanopyridine-2-boronic acid pinacol ester.
Quantitative data and key identifiers for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarbonitrile | [6] |
| CAS Number | 952402-79-8 | [6][7] |
| Molecular Formula | C₁₂H₁₅BN₂O₂ | [6] |
| Molecular Weight | 230.07 g/mol | [8] |
| Physical Form | Solid | [6][8] |
| Purity | Typically ≥95% | [6] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [6] |
Synthesis via Miyaura Borylation: A Mechanistic Perspective
The most common and efficient method for synthesizing pyridinylboronic esters is the Miyaura borylation reaction.[4] This palladium-catalyzed cross-coupling reaction utilizes a readily available halopyridine and bis(pinacolato)diboron (B₂pin₂) to form the desired boronic ester. The choice of this method is driven by its high functional group tolerance and generally mild reaction conditions, which are crucial for preserving the sensitive cyano group.[4]
The synthesis starts with 2-bromo-6-cyanopyridine. The palladium catalyst, typically in its Pd(0) state, undergoes oxidative addition into the carbon-halogen bond of the pyridine. This is followed by a transmetalation step with the diboron reagent, facilitated by a base such as potassium acetate (KOAc). The base is critical; it is believed to form an (acetato)palladium(II) complex, which is more reactive in the subsequent transmetalation step.[4] The cycle concludes with reductive elimination, which releases the final product and regenerates the Pd(0) catalyst.
Caption: General workflow for the synthesis of the target compound via Miyaura Borylation.
Experimental Protocol: Synthesis of 6-Cyanopyridine-2-boronic acid pinacol ester
This protocol is a representative example based on established Miyaura borylation methodologies.[4]
-
Preparation: To an oven-dried Schlenk flask, add 2-bromo-6-cyanopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 6-cyanopyridine-2-boronic acid pinacol ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 6-cyanopyridine-2-boronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][9] This reaction forges a C-C bond between the pyridine ring and various organic halides or triflates (R-X), enabling the synthesis of complex biaryl and heteroaryl structures that are central to many pharmaceutical compounds.[9][10]
However, the cross-coupling of 2-pyridyl boron derivatives can be challenging. The electron-deficient nature of the pyridine ring can slow the rate of transmetalation, and the nitrogen atom can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, these reagents can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[11] The development of specialized catalyst systems and reaction conditions, often employing specific ligands and bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), has been crucial to overcoming these hurdles.[11][12]
The catalytic cycle follows three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the coupling partner, forming a Pd(II) complex.
-
Transmetalation: The boronic ester transfers its pyridyl group to the palladium center, a step that is activated by the base.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general example for coupling the title compound with an aryl bromide.[11]
-
Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), 6-cyanopyridine-2-boronic acid pinacol ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (HPLC, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired biaryl product.
Conclusion
6-Cyanopyridine-2-boronic acid pinacol ester stands out as a robust and versatile chemical intermediate. Its well-defined structure and predictable reactivity in Miyaura borylation and Suzuki-Miyaura coupling reactions make it an indispensable tool for synthetic chemists. For professionals in drug discovery and materials science, this compound provides a reliable and efficient pathway to novel heterocyclic structures, enabling the rapid exploration of chemical space and the construction of molecules with tailored biological or physical properties. A thorough understanding of its synthesis, handling, and application is key to leveraging its full potential in advanced research and development.
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